N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide
Description
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a thiazole ring, an oxazole ring, and a carboxamide group
Properties
Molecular Formula |
C17H14FN3O3S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C17H14FN3O3S/c1-8-4-5-11(6-12(8)18)14-7-13(21-24-14)16(23)20-17-19-9(2)15(25-17)10(3)22/h4-7H,1-3H3,(H,19,20,23) |
InChI Key |
PAQKZJJJFIPEEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC(=C(S3)C(=O)C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by reacting an α-haloketone with an amide in the presence of a base.
Coupling Reactions: The thiazole and oxazole intermediates are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Acetylation and Fluorination: The final steps involve acetylation of the thiazole ring and fluorination of the phenyl ring using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or electrophiles like alkyl halides for alkylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for potential therapeutic applications.
Materials Science: Exploration of its properties for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition: Binding to and inhibiting the activity of a specific enzyme.
Activation: Binding to a receptor and activating a signaling pathway.
Modulation: Altering the function of a protein through allosteric modulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methyl-1,3-thiazol-2-yl)-5-(3-fluorophenyl)-1,2-oxazole-3-carboxamide
- N-(5-acetyl-1,3-thiazol-2-yl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Uniqueness
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carboxamide is unique due to the specific substitution pattern on the thiazole and phenyl rings, which can influence its chemical reactivity and biological activity. The presence of both acetyl and fluoro groups may enhance its stability and binding affinity to molecular targets compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
